9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique benzoxazepine ring structure, which is substituted with bromine and chlorine atoms, enhancing its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazepine core, followed by halogenation steps to introduce the bromine and chlorine substituents.
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an amine, under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms, which are good leaving groups.
Oxidation and Reduction: The benzoxazepine ring can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the benzoxazepine ring.
Scientific Research Applications
Chemistry
In chemistry, 9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of halogen atoms can enhance its binding affinity to biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms can form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Similar in structure but with different positions of halogen atoms.
2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks halogen substituents, making it less reactive.
9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine:
Uniqueness
The unique combination of bromine and chlorine atoms in 9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride enhances its chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2680534-01-2 |
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Molecular Formula |
C9H10BrCl2NO |
Molecular Weight |
298.99 g/mol |
IUPAC Name |
9-bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO.ClH/c10-8-4-7(11)3-6-5-12-1-2-13-9(6)8;/h3-4,12H,1-2,5H2;1H |
InChI Key |
ISTFOLCUHMKMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2Br)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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